molecular formula C12H19N3O3S B3200635 3-amino-N,N-dimethyl-4-(morpholin-4-yl)benzene-1-sulfonamide CAS No. 1018638-08-8

3-amino-N,N-dimethyl-4-(morpholin-4-yl)benzene-1-sulfonamide

Cat. No.: B3200635
CAS No.: 1018638-08-8
M. Wt: 285.36 g/mol
InChI Key: PZUZCFUAZCRANU-UHFFFAOYSA-N
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Description

3-Amino-N,N-dimethyl-4-(morpholin-4-yl)benzene-1-sulfonamide ( 1018638-08-8) is a benzenesulfonamide derivative of significant interest in medicinal chemistry research, particularly in the field of enzyme inhibition. The compound features a primary sulfonamide group, a well-established pharmacophore known for its ability to strongly inhibit carbonic anhydrase (CA) isoforms . Benzenesulfonamides and their 4-amino-substituted derivatives are extensively investigated as potent inhibitors of carbonic anhydrases, which are enzymes implicated in a range of conditions from glaucoma to cancer . The molecular structure of this compound, which includes a morpholino ring and a tertiary dimethylsulfonamide group, aligns with the "tail approach" used in drug design to modulate the properties and selectivity of CA inhibitors . With a molecular formula of C12H19N3O3S and a molecular weight of 285.37 g/mol, this chemical is supplied for laboratory research applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N,N-dimethyl-4-morpholin-4-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S/c1-14(2)19(16,17)10-3-4-12(11(13)9-10)15-5-7-18-8-6-15/h3-4,9H,5-8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUZCFUAZCRANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)N2CCOCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N,N-dimethyl-4-(morpholin-4-yl)benzene-1-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzenesulfonamide and morpholine.

    Reduction: The nitro group of 4-nitrobenzenesulfonamide is reduced to an amino group using reducing agents like tin and hydrochloric acid.

    Alkylation: The resulting 4-aminobenzenesulfonamide is then alkylated with dimethyl sulfate to introduce the N,N-dimethyl groups.

    Morpholine Substitution: Finally, the morpholine ring is introduced through a substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-amino-N,N-dimethyl-4-(morpholin-4-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino group or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Tin and hydrochloric acid, sodium borohydride.

    Nucleophiles: Various amines, alcohols, and thiols.

Major Products Formed

    Oxidation Products: Sulfonic acids.

    Reduction Products: Modified amines.

    Substitution Products: Various substituted sulfonamides.

Scientific Research Applications

3-amino-N,N-dimethyl-4-(morpholin-4-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a sulfonamide-based therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-N,N-dimethyl-4-(morpholin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Key Differences

3-Amino-N,N-diethyl-4-(morpholin-4-yl)benzene-1-sulfonamide
  • Molecular Formula : C₁₄H₂₃N₃O₃S
  • Molecular Weight : 313.42 g/mol
  • Key Difference : Replacement of dimethylamine with diethylamine.
  • Impact : Increased lipophilicity due to longer alkyl chains, which may enhance membrane permeability but reduce aqueous solubility. The CAS number is 22745-68-2 .
3-Amino-N,N-dimethyl-4-(propan-2-yloxy)benzene-1-sulfonamide
  • Molecular Formula : C₁₁H₁₈N₂O₃S
  • Molecular Weight : 258.34 g/mol
  • Key Difference : Morpholine replaced with an isopropoxy group.
  • The compound’s lower molecular weight suggests altered pharmacokinetics .
3-Amino-N,N-dimethyl-4-((2-nitrophenyl)thio)benzenesulphonamide
  • Molecular Formula : C₁₄H₁₅N₃O₄S₂
  • Molecular Weight : 353.42 g/mol
  • Key Difference : Addition of a nitro group and thioether linkage.
  • Impact: Enhanced electron-withdrawing effects from the nitro group may stabilize negative charges, affecting binding to enzymes like carbonic anhydrase.

Analytical Characterization

  • HPLC Analysis : The nitro-thioether analogue (CAS 85532-99-6) is separable via reverse-phase HPLC (Newcrom R1 column), indicating methods applicable to the target compound .
  • Mass Spectrometry : Example 53 in reports a mass of 589.1 (M⁺+1), demonstrating the utility of MS in validating sulfonamide derivatives .

Biological Activity

3-Amino-N,N-dimethyl-4-(morpholin-4-yl)benzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure includes a morpholine ring and a sulfonamide group, which are critical for its biological interactions.

  • Molecular Formula : C12H19N3O3S
  • Molecular Weight : 285.36 g/mol
  • CAS Number : 1018638-08-8
  • Purity : Minimum 95%

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking substrate structures. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. Research indicates that sulfonamides can act as inhibitors of carbonic anhydrases and other enzymes involved in metabolic processes.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. They inhibit bacterial growth by interfering with folic acid synthesis, which is essential for DNA replication. In vitro studies have shown that derivatives of sulfonamides exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

Cardiovascular Effects

Recent studies have demonstrated that certain sulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure. For instance, research indicated that compounds similar to this compound decreased perfusion pressure in experimental models, suggesting potential applications in managing hypertension .

Calcium Channel Modulation

Sulfonamides have been implicated in the modulation of calcium channels, which play a crucial role in cardiovascular function. The interaction of these compounds with calcium channels may lead to vasodilation and reduced blood pressure, as evidenced by docking studies that predict their binding affinity to calcium channel proteins .

Case Studies

  • Perfusion Pressure Study : A study involving various benzenesulfonamide derivatives showed that 4-(2-aminoethyl)-benzenesulfonamide significantly reduced perfusion pressure compared to controls. This suggests a mechanism involving calcium channel inhibition .
  • Antibacterial Efficacy : In vitro tests revealed that this compound exhibited notable antibacterial activity against strains resistant to conventional antibiotics, highlighting its potential as a therapeutic agent .

Comparative Analysis

Compound NameMolecular FormulaMolecular WeightBiological Activity
This compoundC12H19N3O3S285.36 g/molAntibacterial, Cardiovascular Modulation
4-Amino-N,N-diethylbenzenesulfonamideC14H23N3O3S313.42 g/molAntibacterial
2-Hydrazinocarbonyl-benzenesulfonamideC9H10N4O2S226.26 g/molVascular Effects

Q & A

Q. What are the optimal synthetic routes for preparing 3-amino-N,N-dimethyl-4-(morpholin-4-yl)benzene-1-sulfonamide, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves reacting a substituted aniline derivative (e.g., 3-amino-N,N-dimethylaniline) with a sulfonyl chloride precursor under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts. For example, analogous sulfonamide syntheses use 4-substituted benzenesulfonyl chlorides coupled with amine-containing intermediates . Purification via column chromatography or recrystallization is critical. Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and temperature (0–5°C to minimize side reactions). Characterization via elemental analysis and spectroscopic methods (¹H-NMR, IR, mass spectrometry) ensures structural fidelity .

Q. Which spectroscopic and analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :
  • ¹H-NMR : Identifies aromatic protons, morpholine ring protons (δ 2.5–3.5 ppm), and dimethylamino groups (singlet at δ 2.2–2.4 ppm).
  • IR Spectroscopy : Confirms sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N-H bending (~1600 cm⁻¹ for primary amines).
  • Mass Spectrometry : ESI-MS or HRMS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • Elemental Analysis : Ensures stoichiometric C, H, N, S ratios within ±0.4% deviation .

Advanced Research Questions

Q. How can density functional theory (DFT) and molecular docking elucidate the compound’s target selectivity and binding mechanisms?

  • Methodological Answer :
  • DFT Calculations : Use hybrid functionals (e.g., B3LYP) to optimize the compound’s geometry and calculate electrostatic potential maps, highlighting nucleophilic/electrophilic regions. For example, Becke’s exchange-correlation functional (B3) achieves <3 kcal/mol error in thermochemical predictions .
  • Molecular Docking : Employ software like AutoDock Vina to model interactions with targets (e.g., TRPM8 or carbonic anhydrases). Docking scores and binding poses can prioritize analogs; for instance, morpholine oxygen may form hydrogen bonds with catalytic residues (e.g., Zn²⁺ in carbonic anhydrases) .

Q. What experimental strategies resolve contradictions in reported biological activities of sulfonamide analogs across studies?

  • Methodological Answer :
  • Assay Standardization : Replicate assays (e.g., TRPM8 inhibition vs. COX-2/hCA dual inhibition ) under identical conditions (pH, temperature, cell lines).
  • Selectivity Profiling : Use panels of related enzymes (e.g., JAK isoforms ) to confirm target specificity.
  • Metabolite Analysis : LC-MS/MS identifies if observed discrepancies arise from metabolic transformations (e.g., sulfone formation via oxidation) .

Q. How can structural modifications enhance pharmacokinetic properties without compromising target affinity?

  • Methodological Answer :
  • Lipophilicity : Introduce electron-withdrawing groups (e.g., -CN) to improve membrane permeability. For example, 4-cyano analogs show enhanced logP values .
  • Solubility : Add polar substituents (e.g., -OH, -OCH₃) on the benzene ring to increase aqueous solubility .
  • Metabolic Stability : Replace labile groups (e.g., morpholine) with bioisosteres (e.g., thiomorpholine) to reduce CYP450-mediated oxidation .

Q. What role does the morpholine moiety play in modulating biological activity, and how can this be validated experimentally?

  • Methodological Answer :
  • Site-Directed Mutagenesis : Mutate morpholine-interacting residues (e.g., TRPM8’s Tyr745) to assess binding disruption .
  • SAR Studies : Synthesize analogs with piperazine or thiomorpholine substitutions and compare IC₅₀ values.
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes over 100 ns to evaluate morpholine’s conformational stability in binding pockets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N,N-dimethyl-4-(morpholin-4-yl)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
3-amino-N,N-dimethyl-4-(morpholin-4-yl)benzene-1-sulfonamide

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